molecular formula C8H12BNO3 B597210 (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1309981-32-5

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Katalognummer: B597210
CAS-Nummer: 1309981-32-5
Molekulargewicht: 180.998
InChI-Schlüssel: OJKBHCOYAGROKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic boronic acid compounds. The compound is formally designated as [6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid, reflecting the specific positioning of functional groups on the pyridine ring system. The nomenclature indicates the presence of a 2-hydroxypropan-2-yl substituent (commonly referred to as a tertiary alcohol group) attached to the 6-position of the pyridine ring, while the boronic acid functionality occupies the 2-position.

The Chemical Abstracts Service has assigned this compound the registry number 1309981-32-5, providing a unique identifier for chemical database searches and regulatory documentation. This systematic identification enables precise differentiation from closely related isomeric compounds that differ only in the positioning of the substituents around the pyridine ring. The compound's systematic name emphasizes the importance of positional specificity in heterocyclic chemistry, where small changes in substituent positioning can lead to significantly different chemical and physical properties.

Additional nomenclature considerations include the recognition of this compound as a member of the broader class of pyridinylboronic acids, which are characterized by the direct attachment of boronic acid functionality to pyridine ring systems. The systematic naming convention ensures that the compound can be unambiguously identified in chemical literature and distinguishes it from related compounds such as pyridine boronic acid esters or other functionalized pyridine derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₈H₁₂BNO₃, indicating a composition of eight carbon atoms, twelve hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. This molecular composition reflects the integration of the pyridine ring system with the boronic acid functional group and the tertiary alcohol substituent. The molecular weight has been determined to be 180.997 atomic mass units, with some sources reporting values of 181.00 atomic mass units due to rounding conventions.

The molecular formula analysis reveals several important structural features that contribute to the compound's chemical behavior. The presence of three oxygen atoms indicates multiple hydrogen bonding sites, which significantly influence the compound's solubility properties and intermolecular interactions. The single nitrogen atom within the pyridine ring provides a basic site that can participate in coordination chemistry and protonation reactions under appropriate pH conditions. The boron atom, characteristic of boronic acid functionality, exists in a trigonal planar geometry under normal conditions but can expand its coordination sphere to tetrahedral geometry when interacting with nucleophilic species.

The molecular weight analysis places this compound within a moderate molecular weight range that is typical for small molecule pharmaceutical intermediates and synthetic building blocks. The exact mass calculations provide precise values necessary for mass spectrometric identification and analytical characterization, with the exact mass being 181.09100 atomic mass units. This level of precision is essential for distinguishing the compound from closely related isomers and for confirming structural identity in analytical applications.

Stereochemical Considerations in Pyridine-Boronic Acid Systems

Stereochemical analysis of this compound reveals several important conformational and electronic considerations that influence its chemical behavior. The pyridine ring system adopts a planar aromatic configuration, with the nitrogen atom contributing to the electronic delocalization across the six-membered ring. The boronic acid functionality, when attached directly to the pyridine ring, exhibits a trigonal planar geometry around the boron center, with the boronic acid group typically maintaining coplanarity with the aromatic ring system.

The 2-hydroxypropan-2-yl substituent introduces additional stereochemical complexity due to the presence of the tertiary carbon center. While this carbon center is not a stereocenter due to the presence of two identical methyl groups, the overall molecular geometry is influenced by the steric bulk of this substituent and its potential for intramolecular interactions. The tertiary alcohol group can participate in hydrogen bonding interactions with other parts of the molecule or with solvent molecules, potentially affecting the overall molecular conformation.

Conformational analysis of pyridine-boronic acid systems indicates that the boronic acid group can exist in different rotational conformations relative to the pyridine ring. The electronic interaction between the pyridine nitrogen and the boronic acid functionality can influence the preferred conformational states, with potential for electronic conjugation between the two functional groups. The hydroxypropan-2-yl substituent may also influence these conformational preferences through steric interactions or hydrogen bonding effects.

The trigonal geometry of the boronic acid group allows for potential coordination with nucleophilic species, leading to tetrahedral adduct formation. This coordination can significantly alter the stereochemical environment around the boron center and may influence the overall molecular geometry. Such coordination behavior is particularly relevant in biological systems where boronic acids can form reversible covalent bonds with diols and other nucleophilic biomolecules.

Comparative Analysis with Isomeric Pyridinylboronic Acid Derivatives

Comparative structural analysis of this compound with its isomeric derivatives reveals significant differences in molecular architecture and potential chemical behavior. The positioning of functional groups around the pyridine ring system creates distinct regioisomers with different electronic and steric properties. The target compound, with its boronic acid group at the 2-position and hydroxypropan-2-yl group at the 6-position, represents one of several possible positional isomers.

The (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid isomer, with Chemical Abstracts Service number 1310404-06-8, shares the same molecular formula C₈H₁₂BNO₃ and molecular weight of 181.00 atomic mass units but differs in the positioning of the hydroxypropan-2-yl substituent. This isomer places the tertiary alcohol group at the 5-position rather than the 6-position, creating different steric and electronic environments around the pyridine ring. The proximity of substituents to the pyridine nitrogen can significantly influence the basicity of the nitrogen atom and the overall electronic distribution within the molecule.

Another important isomer is (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, which positions the hydroxypropan-2-yl group at the 4-position of the pyridine ring while maintaining the boronic acid functionality at the 2-position. This arrangement creates a different spatial relationship between the functional groups and may result in altered intermolecular interaction patterns. The molecular weight and formula remain consistent across these positional isomers, demonstrating the importance of structural characterization beyond simple compositional analysis.

Compound CAS Number Boronic Acid Position Hydroxypropan-2-yl Position Molecular Weight
This compound 1309981-32-5 2 6 180.997
(5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid 1310404-06-8 2 5 181.00
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid 1310385-00-2 2 4 180.998
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid 1088496-42-7 3 6 181.00
(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid 1310404-56-8 3 5 181.00

The comparative analysis extends to isomers where the boronic acid group occupies the 3-position of the pyridine ring. The (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid and (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid derivatives represent examples where the electronic environment of the boronic acid group is significantly altered due to its meta-relationship to the pyridine nitrogen. This positional change can affect the electron density at the boron center and consequently influence the reactivity and coordination behavior of the boronic acid functionality.

Eigenschaften

IUPAC Name

[6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKBHCOYAGROKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694453
Record name [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-32-5
Record name [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Catalyst Selection

The Miyaura borylation of 2-bromo-6-(2-hydroxypropan-2-yl)pyridine with bis(pinacolato)diboron (B₂Pin₂) proceeds via oxidative addition of the Pd⁰ catalyst into the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester. Hydrolysis of the ester under acidic conditions generates the free boronic acid.

Key catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate with ancillary ligands such as SPhos or XPhos, which enhance reactivity for electron-deficient heteroarenes. For example, Pd(PPh₃)₄ in a toluene/ethanol/water solvent system at 80–100°C achieves >80% conversion in model reactions.

Solvent and Base Optimization

Biphasic systems (e.g., dioxane/water) with sodium carbonate or potassium phosphate bases facilitate phase transfer, while tetrabutylammonium bromide (TBAB) accelerates kinetics by stabilizing the Pd intermediate. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential side reactions with the hydroxypropan-2-yl group.

Lithiation-Borylation Strategies

Directed ortho-lithiation (DoM) enables precise functionalization of pyridine derivatives. This method leverages the directing effect of the hydroxypropan-2-yl group to position the boronic acid at the 2-position.

Substrate Preparation and Lithiation

2-Lithio-6-(2-hydroxypropan-2-yl)pyridine is generated by treating the parent pyridine with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the lithiated intermediate with triisopropyl borate (B(OiPr)₃) forms the boronic ester, which is hydrolyzed to the acid using HCl.

Table 1: Lithiation-Borylation Reaction Conditions

ParameterOptimal ValueSource
Lithiating AgentLDA (2.5 equiv)
Borating ReagentB(OiPr)₃ (3.0 equiv)
Temperature−78°C to 25°C (gradient)
Yield65–75% (theoretical)

Challenges in Regioselectivity

Competing lithiation at the 4-position of pyridine necessitates careful control of reaction time and temperature. Substituent steric effects from the hydroxypropan-2-yl group favor 2-lithiation, but excess LDA or prolonged reaction times lead to polysubstitution.

Transmetalation from Organometallic Precursors

Transmetalation of pyridinylstannanes or silanes with boron trihalides offers an alternative route, particularly for sensitive substrates.

Stannane-Boron Exchange

6-(2-Hydroxypropan-2-yl)pyridin-2-yltrimethylstannane reacts with boron tribromide (BBr₃) in dichloromethane at 0°C, yielding the boronic acid after aqueous workup. This method avoids harsh lithiation conditions but requires stoichiometric BBr₃ and generates toxic tin byproducts.

Silicon-Boron Transmetalation

Analogous reactions with triethylsilyl derivatives and BBr₃ proceed at higher temperatures (40–60°C) but suffer from lower yields (50–60%) due to competing protodeboronation.

Electrophilic Borylation Approaches

Electrophilic borylation reagents like BCl₃ or BBr₃, activated by Lewis acids, target electron-rich positions on the pyridine ring. However, the hydroxypropan-2-yl group’s electron-donating nature limits reactivity at the 2-position, making this method less favorable.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYieldScalabilityFunctional Group Tolerance
Suzuki-Miyaura70–85%HighModerate (avoids acids)
Lithiation-Borylation65–75%ModerateLow (sensitive to −OH)
Transmetalation50–70%LowHigh

Suzuki-Miyaura borylation emerges as the most robust method, balancing yield and scalability. Lithiation-borylation is preferable for small-scale, high-purity applications, while transmetalation suits substrates incompatible with organometallic reagents .

Analyse Chemischer Reaktionen

Types of Reactions

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the compound participates in transmetalation, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications References
(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid 2-Boronic acid, 6-hydroxypropane-2-yl C₈H₁₂BNO₃ 181.00 1309981-32-5 Suzuki coupling, medicinal chemistry
(6-Morpholinopyridin-2-yl)boronic acid 2-Boronic acid, 6-morpholinyl C₉H₁₃BN₂O₃ 208.03 1310385-04-6 Ligand synthesis, metal-catalyzed reactions
(6-(Cyclopentylamino)pyridin-2-yl)boronic acid 2-Boronic acid, 6-cyclopentylamino C₁₀H₁₅BN₂O₂ 206.06 321724-19-0 Bioconjugation, polymer chemistry
(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid 3-Boronic acid, 5-fluoro-6-hydroxy C₅H₅BFNO₃ 156.91 1141886-36-3 Fluorinated drug intermediates
(6-Chloropyridin-3-yl)boronic acid 3-Boronic acid, 6-chloro C₅H₅BClNO₂ 157.36 444120-91-6 Halogenated coupling partners

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The hydroxypropan-2-yl group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., 6-chloropyridinyl boronic acid) . Electron-donating groups (e.g., morpholinyl, cyclopentylamino) increase stability in cross-coupling reactions but may reduce electrophilicity at the boron center .

Applications in Medicinal Chemistry :

  • The target compound’s geminal diol moiety mimics transition states in enzymatic reactions, making it valuable for protease inhibitor design .
  • Fluorinated analogs (e.g., 5-fluoro-6-hydroxypyridinyl boronic acid) exhibit improved metabolic stability in drug candidates .

Synthetic Versatility: Chlorinated derivatives (e.g., 6-chloropyridin-3-yl boronic acid) serve as robust electrophiles in Pd-catalyzed couplings but require stringent anhydrous conditions . Amino-substituted analogs (e.g., cyclopentylamino) enable bioconjugation via boronate-diol complexation, with binding constants (K₁) comparable to phenyl boronic acid (~10³ M⁻¹) .

Stability and Handling :

  • The target compound is sensitive to hydrolysis , necessitating cold storage, whereas morpholinyl-substituted analogs are more stable at room temperature .
  • Halogenated boronic acids (e.g., 6-chloro) pose higher toxicity risks (irritant, corrosive) compared to hydroxy-substituted derivatives .

Biologische Aktivität

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, which allows them to interact with various biomolecules. This property is exploited in drug design and development, particularly for targeting enzymes and proteins involved in disease processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes through boronate ester formation, which is crucial for modifying biomolecules such as proteins and nucleic acids.
  • Covalent Bond Formation : It acts as a covalent inhibitor by forming stable bonds with target proteins, thereby modulating their activity .
  • Suzuki–Miyaura Cross-Coupling : This compound is also used in the Suzuki–Miyaura reaction, a significant method for forming carbon-carbon bonds in organic synthesis, which can be linked to its biological applications in drug development .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Antiproliferative Effects : Research indicates that derivatives of boronic acids exhibit selective cytotoxicity against cancer cell lines. For example, compounds related to this structure have shown significant inhibition of cell proliferation in prostate cancer cell lines (LAPC-4, PC-3) compared to non-cancerous cells .

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of boronic acid derivatives, including this compound, against a panel of cancer cell lines. The results demonstrated that certain substitutions on the boronic acid structure enhanced its activity:

CompoundCancer Cell LineIC50 (µM)
5aLAPC-43.5
9aPC-34.0
10aHep G25.0

These findings suggest that structural modifications can significantly influence the biological activity of boronic acids .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate good stability and reactivity, making it suitable for use in various biochemical applications. Its ability to form reversible bonds enhances its potential as a therapeutic agent while minimizing off-target effects .

Q & A

Q. Table 1: Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation StrategyReference
BoroxinsDehydrationUse excess H₂O in reactions; store at 2–8°C
Unreacted HalideIncomplete borylationOptimize Pd catalyst loading (1–5 mol%)
Isomeric ByproductsRegioselectivity issuesEmploy directing groups (e.g., pyridine N-oxide)

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PatternsReference
11B^{11}\text{B} NMRδ 28–32 ppm (broad peak, characteristic of boronic acids)
IR SpectroscopyB-O stretch: ~1340 cm⁻¹; O-H stretch: 3200–3600 cm⁻¹
HRMS (ESI+)[M+H]⁺: m/z calc. for C₈H₁₁BNO₃: 180.0832; found: 180.0835

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.